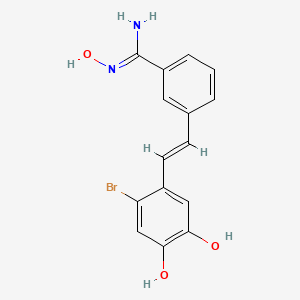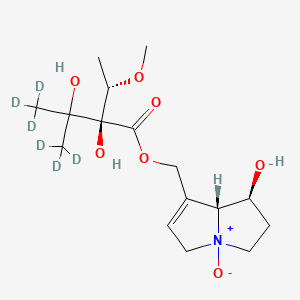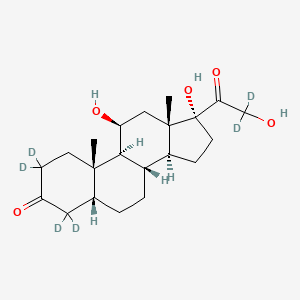
Antibacterial agent 80
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 80 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and contamination. The compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 80 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, such as halogenation, nitration, or sulfonation, to enhance the antibacterial activity of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials, solvents, and catalysts, which are carefully monitored to minimize waste and environmental impact. The final product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Antibacterial Agent 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates, which can further react with bacterial cell components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s antibacterial efficacy.
Substitution: Halogenation and nitration are common substitution reactions that enhance the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
科学的研究の応用
Antibacterial Agent 80 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop new strategies for combating bacterial infections.
Medicine: Incorporated into pharmaceutical formulations to treat bacterial infections, particularly those caused by resistant strains.
Industry: Used in the formulation of disinfectants and preservatives to prevent bacterial contamination in various products, including food and cosmetics.
作用機序
The mechanism of action of Antibacterial Agent 80 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins required for bacterial growth and replication.
DNA Replication Inhibition: The compound can also interfere with bacterial DNA replication, leading to the inhibition of bacterial cell division.
Molecular Targets and Pathways: The primary molecular targets of this compound include bacterial enzymes involved in cell wall synthesis, ribosomal subunits, and DNA gyrase. By targeting these critical components, the compound effectively disrupts bacterial cellular processes, leading to bacterial death.
類似化合物との比較
Antibacterial Agent 80 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:
Penicillin: Primarily targets cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA replication but is associated with higher resistance rates.
Uniqueness: this compound stands out due to its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity makes it a versatile and valuable tool in various applications.
特性
分子式 |
C14H21N3S2 |
|---|---|
分子量 |
295.5 g/mol |
IUPAC名 |
N-butyl-2-butylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H21N3S2/c1-3-5-8-15-12-11-7-10-18-13(11)17-14(16-12)19-9-6-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,15,16,17) |
InChIキー |
FLGIFOSSAINPOK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C=CSC2=NC(=N1)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


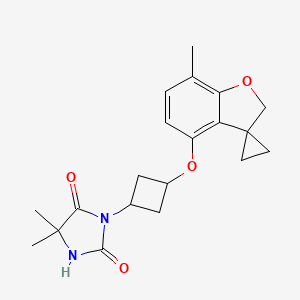
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
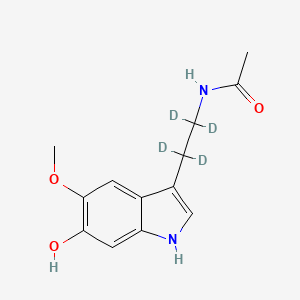
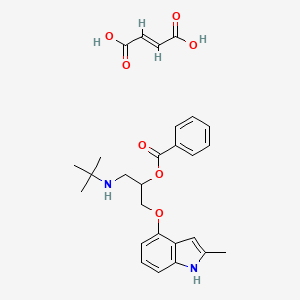
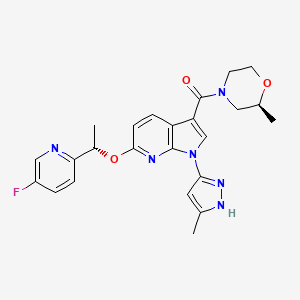
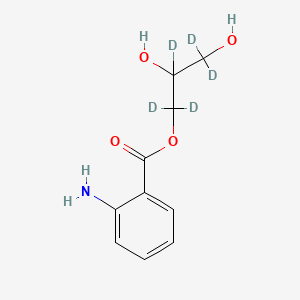
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
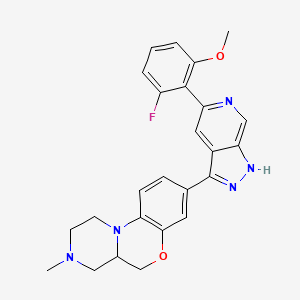
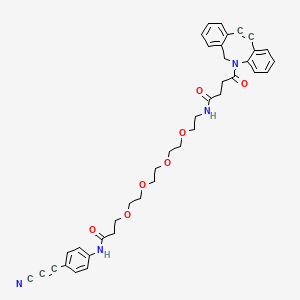
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
